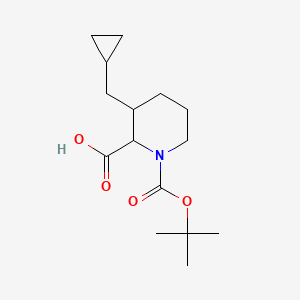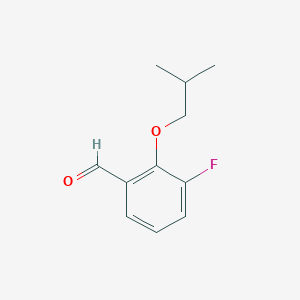
Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanon
Übersicht
Beschreibung
Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H15F3N2O2 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer heterocyclischer Aminosäurederivate
Azetidin-3-yl-Verbindungen wurden in der Synthese neuer heterocyclischer Aminosäurederivate eingesetzt. Der Prozess beinhaltet eine Aza-Michael-Addition von NH-Heterocyclen mit Methyl 2- (Azetidin- oder Oxetan-3-Yliden)Acetaten . Die Synthese und Diversifizierung neuartiger heterocyclischer Aminosäurederivate wurde durch die Suzuki–Miyaura-Kreuzkupplung erreicht .
Antikrebs-Potenzial
Azetidin-2-on-Derivate, die aus Azetidin-3-yl-Verbindungen synthetisiert werden können, haben ein Potenzial in der Antikrebstherapie gezeigt. Sie wurden auf ihr Antikrebs-Potenzial mit MCF-7-Zelllinien untersucht .
Antibakterielle Aktivität
Azetidin-2-on-Derivate wurden auch als antimikrobielle Eigenschaften identifiziert . Dies macht sie möglicherweise nützlich für die Entwicklung neuer antimikrobieller Medikamente.
Antioxidative Aktivität
Zusätzlich zu ihren antimikrobiellen Eigenschaften haben Azetidin-2-on-Derivate antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Immunstimulierende Eigenschaften
Azetidin-2-on-Derivate wurden als immunstimulierende Eigenschaften identifiziert . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Immuntherapien hin.
Synthese von 1,3,4-Oxadiazol-/Thiadiazol-Derivaten
Azetidin-3-yl-Verbindungen können bei der Synthese von 1,3,4-Oxadiazol-/Thiadiazol-Derivaten eingesetzt werden . Diese Derivate besitzen eine breite Palette biologischer Aktivitäten, was auf mögliche Anwendungen in verschiedenen therapeutischen Bereichen hindeutet.
Eigenschaften
IUPAC Name |
azetidin-3-yl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)1-3-15(4-2-9)8(16)7-5-14-6-7/h7,14,17H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSFRHHCDBPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)





![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)



![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)
